molecular formula C11H10BrNO2S B8370476 4-(4-Bromo-3,5-dimethoxyphenyl)thiazole

4-(4-Bromo-3,5-dimethoxyphenyl)thiazole

Cat. No. B8370476
M. Wt: 300.17 g/mol
InChI Key: RNBPRCXUDBOYBU-UHFFFAOYSA-N
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Patent
US09434707B2

Procedure details

An oven-dried flask under argon was charged with P2S5 (0.53 g, 1.2 mmol), anhydrous dioxane (5 mL), and formamide (0.53 mL, 13.3 mmol). The reaction flask was fitted with a reflux condenser and a drying tube and refluxed for 2.25 hours. A separate oven-dried flask under argon was charged with 2-bromo-1-(4-bromo-3,5-dimethoxyphenyl)ethanone (0.313 g, 0.93 mmol) and anhydrous dioxane (6 mL). The thioformamide mixture (above) was decanted into the reaction flask leaving solids behind. The reaction flask was fitted with a reflux condenser, put under a drying tube and refluxed for 3 hours then cooled to room temp. After stirring overnight, the mixture was made basic with the addition of an aqueous solution of 2 M Na2CO3, diluted with H2O then extracted with EtOAc three times. The combined organics were washed with brine, dried over Na2SO4 and concentrated. The crude solid was dissolved in CH2Cl2 and adsorbed onto silica gel. Purification by chromatography (0-35% EtOAc-hexanes) gave 4-(4-bromo-3,5-dimethoxyphenyl)thiazole as a white solid (0.20 g, 73% yield).
Name
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
2-bromo-1-(4-bromo-3,5-dimethoxyphenyl)ethanone
Quantity
0.313 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:2].[CH:15]([NH2:17])=O.Br[CH2:19][C:20]([C:22]1[CH:27]=[C:26]([O:28][CH3:29])[C:25]([Br:30])=[C:24]([O:31][CH3:32])[CH:23]=1)=O.C([O-])([O-])=O.[Na+].[Na+]>O.O1CCOCC1>[Br:30][C:25]1[C:26]([O:28][CH3:29])=[CH:27][C:22]([C:20]2[N:17]=[CH:15][S:2][CH:19]=2)=[CH:23][C:24]=1[O:31][CH3:32] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.53 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
0.53 mL
Type
reactant
Smiles
C(=O)N
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
2-bromo-1-(4-bromo-3,5-dimethoxyphenyl)ethanone
Quantity
0.313 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=C(C(=C1)OC)Br)OC
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was fitted with a reflux condenser and a drying tube
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2.25 hours
Duration
2.25 h
CUSTOM
Type
CUSTOM
Details
A separate oven-dried flask under argon
CUSTOM
Type
CUSTOM
Details
The thioformamide mixture (above) was decanted into the reaction flask
CUSTOM
Type
CUSTOM
Details
leaving solids behind
CUSTOM
Type
CUSTOM
Details
The reaction flask was fitted with a reflux condenser
CUSTOM
Type
CUSTOM
Details
put under a drying tube
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
then extracted with EtOAc three times
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid was dissolved in CH2Cl2
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (0-35% EtOAc-hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1OC)C=1N=CSC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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